

# Firsocostat Technical Support Center: Interpreting Elevated Liver Enzymes (ALT, AST)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting elevated liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), during preclinical and clinical research involving **Firsocostat**.

## Frequently Asked Questions (FAQs)

Q1: What is **Firsocostat** and how does it work?

A1: **Firsocostat** (formerly GS-0976) is an investigational, liver-directed, oral inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1] **Firsocostat** inhibits both ACC1 and ACC2 isoforms, which is intended to reduce the production of new fatty acids in the liver and stimulate fatty acid oxidation.[1] Its primary therapeutic target is non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][2]

Q2: Is Firsocostat associated with elevated liver enzymes (ALT, AST)?

A2: Based on available clinical trial data, **Firsocostat** has been generally well-tolerated.[3] In the Phase 2b ATLAS trial, which evaluated **Firsocostat** as a monotherapy and in combination with other agents for NASH with advanced fibrosis, the combination of **Firsocostat** and cilofexor led to statistically significant improvements in ALT and AST levels compared to placebo.[2][4] While specific data on ALT/AST elevations for the **Firsocostat** monotherapy arm



are not detailed in publicly available results, the overall safety profile was described as favorable.[4][5] The most frequently reported adverse events in the combination arm were generally mild to moderate and included pruritus, headache, diarrhea, and nausea.[4][5]

Q3: What is the known safety profile of **Firsocostat** concerning the liver?

A3: **Firsocostat** has undergone Phase 1 and Phase 2 clinical trials. In a Phase 1 study in participants with hepatic impairment, **Firsocostat** was generally well-tolerated, with all reported adverse events being mild.[3] The Phase 2b ATLAS study also reported that **Firsocostat**, as monotherapy and in combination, was generally well-tolerated.[4] A known class effect of ACC inhibitors is an increase in plasma triglycerides, and asymptomatic Grade 3 triglyceride elevations were observed in a small percentage of patients treated with the **Firsocostat** and cilofexor combination.[4] There are no prominent reports of **Firsocostat**-induced liver injury in the available literature.

# Troubleshooting Guide: Managing Elevated ALT/AST in Firsocostat Experiments

This guide provides a structured approach to investigating elevated liver enzymes observed during studies with **Firsocostat**.

Scenario 1: Asymptomatic, Mild to Moderate Elevation of ALT/AST

 Question: An asymptomatic research participant receiving Firsocostat shows a mild to moderate increase in ALT/AST levels (e.g., 1.5-3x the upper limit of normal [ULN]) from baseline. What are the initial steps?

#### Answer:

- Confirmation: Repeat the liver function tests (LFTs) to confirm the elevation and rule out a lab error.
- Review Concomitant Medications: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and supplements, for any known hepatotoxic agents.



- Assess Other Factors: Evaluate for other potential causes of liver enzyme elevation such as recent strenuous exercise, alcohol consumption, or intercurrent illness.
- Fractionate Aminotransferases: If not already done, measure both ALT and AST to assess the AST:ALT ratio, which can provide clues to the etiology.
- Monitor Closely: Increase the frequency of LFT monitoring, for instance, to weekly, to track the trend of the enzyme levels.

## Scenario 2: Persistent or Progressing Elevation of ALT/AST

 Question: The elevated ALT/AST levels in a participant on Firsocostat persist or increase upon subsequent testing. What is the appropriate course of action?

#### Answer:

- Comprehensive Workup: Initiate a more comprehensive workup to exclude other causes
  of liver injury. This should include serological testing for viral hepatitis (Hepatitis A, B, C,
  and E), autoimmune markers (e.g., ANA, ASMA), and an assessment of iron studies to
  rule out hemochromatosis.
- Imaging: Consider an abdominal ultrasound to evaluate for biliary obstruction or other structural abnormalities of the liver.
- Consider Dose Interruption: Depending on the severity and trajectory of the elevation, a temporary interruption of Firsocostat dosing may be warranted to observe if the enzyme levels return to baseline.
- Consult a Hepatologist: For persistent or significant elevations, consultation with a hepatologist is recommended to aid in the differential diagnosis and management plan.

#### Scenario 3: Significant Elevation of ALT/AST or Signs of Liver Dysfunction

 Question: A research participant on Firsocostat develops a significant elevation in ALT/AST (e.g., >5x ULN) or shows signs of liver dysfunction (e.g., jaundice, coagulopathy). What are the immediate actions?



### Answer:

- Discontinue Investigational Product: Immediately discontinue Firsocostat treatment.
- Urgent Medical Evaluation: The participant should undergo an urgent and thorough medical evaluation, including a comprehensive metabolic panel, complete blood count, and coagulation profile (INR).
- Hospitalization: Hospitalization may be necessary for close monitoring and supportive care, especially if there are signs of liver failure.
- Hy's Law Assessment: Evaluate for potential Hy's Law criteria (ALT or AST >3x ULN and total bilirubin >2x ULN without initial findings of cholestasis), which is a marker of severe drug-induced liver injury.
- Report as a Serious Adverse Event (SAE): This event should be reported as a Serious
   Adverse Event (SAE) according to the study protocol and regulatory requirements.

## **Experimental Protocols**

Protocol for Monitoring Liver Function in a Clinical Trial with Firsocostat

This is a representative protocol based on general guidelines for NASH clinical trials and may not reflect the exact protocol of a specific **Firsocostat** study.

- 1. Baseline Assessment (Screening/Day 1):
- Comprehensive metabolic panel including ALT, AST, alkaline phosphatase (ALP), total bilirubin, direct bilirubin, albumin, and total protein.
- Complete blood count with platelets.
- Coagulation panel including prothrombin time (PT) and international normalized ratio (INR).
- Serology for hepatitis A (IgM), hepatitis B (HBsAg, anti-HBs, anti-HBc), and hepatitis C (anti-HCV RNA).
- Autoimmune markers (e.g., antinuclear antibody [ANA], anti-smooth muscle antibody [ASMA]).
- Fasting lipid panel.
- 2. On-Treatment Monitoring:



- LFTs (ALT, AST, ALP, total bilirubin) should be monitored at regular intervals. A typical schedule might be:
- Weeks 2, 4, 8, and 12 during the initial treatment phase.
- Every 12 weeks thereafter for longer-term studies.
- More frequent monitoring is recommended if there is a mild elevation in liver enzymes.

#### 3. Criteria for Dose Modification or Discontinuation:

| ALT/AST Level                                      | Action                                                                                                                                                                     |  |
|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| >3x ULN but ≤5x ULN                                | Repeat LFTs within one week. If confirmed, continue weekly monitoring until levels return to baseline or stabilize. Consider dose interruption if levels continue to rise. |  |
| >5x ULN but ≤8x ULN                                | Discontinue Firsocostat. Monitor LFTs weekly until normalization. Investigate for other causes.                                                                            |  |
| >8x ULN                                            | Immediately discontinue Firsocostat.  Hospitalization may be required for close monitoring and further investigation.                                                      |  |
| ALT or AST >3x ULN with Total Bilirubin >2x<br>ULN | Immediately discontinue Firsocostat and conduct a thorough investigation for druginduced liver injury (DILI). This is a potential Hy's Law case.                           |  |

Data Presentation: Summary of Liver Enzyme Findings in the ATLAS Trial (Combination Therapy)

The Phase 2b ATLAS trial evaluated **Firsocostat** in combination with Cilofexor. The following table summarizes the key findings related to liver biochemistry for the combination arm versus placebo.



| Parameter | Firsocostat + Cilofexor Combination   | Placebo | Statistical<br>Significance |
|-----------|---------------------------------------|---------|-----------------------------|
| ALT       | Statistically significant improvement | -       | p ≤ 0.05                    |
| AST       | Statistically significant improvement | -       | p ≤ 0.05                    |
| Bilirubin | Statistically significant improvement | -       | p ≤ 0.05                    |

Note: Specific mean or median changes in IU/L were not publicly released.[5][6][7]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Firsocostat in the liver.





Click to download full resolution via product page

Caption: Troubleshooting workflow for elevated ALT/AST with Firsocostat.







## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 3. Pharmacokinetics and Safety of Firsocostat, an Acetyl-Coenzyme A Carboxylase Inhibitor, in Participants with Mild, Moderate, and Severe Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 6. Elevated Alt and Ast in an Asymptomatic Person: What the primary care doctor should do?
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline Parameters in Clinical Trials for Nonalcoholic Steatohepatitis: Recommendations From the Liver Forum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Firsocostat Technical Support Center: Interpreting Elevated Liver Enzymes (ALT, AST)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609510#interpreting-elevated-liver-enzymes-alt-ast-with-firsocostat]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com